molecular formula C3H6S B1259230 (S)-Methylthiirane

(S)-Methylthiirane

Cat. No. B1259230
M. Wt: 74.15 g/mol
InChI Key: MBNVSWHUJDDZRH-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methylthiirane is a natural product found in Allium cepa with data available.

Scientific Research Applications

1. Inhibition of Gelatinases

(S)-Methylthiirane derivatives, such as (4-phenoxyphenylsulfonyl)methylthiirane, have been studied as selective inhibitors of gelatinases. This compound shows promise in animal models for cancer and stroke. It undergoes extensive metabolism and excretion in mice while maintaining its activity in vivo (Celenza et al., 2008).

2. Vibrational Spectra Analysis

The vibrational Raman, infrared absorption, and infrared circular dichroism (VCD) spectra of methylthiirane have been studied. These analyses help in understanding the molecular structure and behavior of methylthiirane (Polavarapu et al., 1987).

3. Rotational Spectra and Molecular Structure

Studies on the rotational spectrum of methylthiirane have been conducted. These studies involve investigating its molecular structure, including aspects like internal rotation and dipole moments (Lorenzo et al., 1997).

4. Polymerization Applications

Methylthiirane has been used in the polymerization process. Research on star-shaped poly(methylthiirane)s prepared through ring-opening polymerization indicates its potential in creating various polymeric materials (Nicol et al., 2001).

5. Gene Vector Development

The ring-opening reaction of polyethylenimine with methylthiirane has been explored for creating gene vectors. This process involves the formation of disulfide cross-linked polyethylenimines, which are significant in gene transfection efficiency and reducing cytotoxicity (Peng et al., 2008).

6. Optoelectronic Applications

Research into the polymerization of (9-carbazolyl)methylthiirane suggests its potential in optoelectronic applications. The resultant polythioether, when dispersed in certain polymers, produces photoluminescent materials (Swinarew et al., 2011).

properties

Product Name

(S)-Methylthiirane

Molecular Formula

C3H6S

Molecular Weight

74.15 g/mol

IUPAC Name

(2S)-2-methylthiirane

InChI

InChI=1S/C3H6S/c1-3-2-4-3/h3H,2H2,1H3/t3-/m0/s1

InChI Key

MBNVSWHUJDDZRH-VKHMYHEASA-N

Isomeric SMILES

C[C@H]1CS1

SMILES

CC1CS1

Canonical SMILES

CC1CS1

synonyms

methylthiirane
propylene sulfide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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